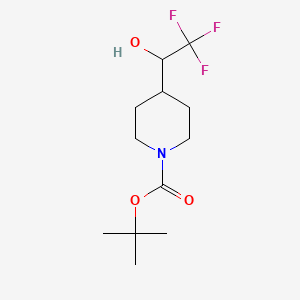

![molecular formula C12H14ClNO B599718 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] CAS No. 180160-93-4](/img/structure/B599718.png)

6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]

Overview

Description

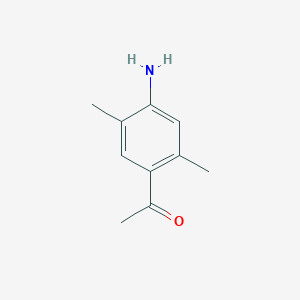

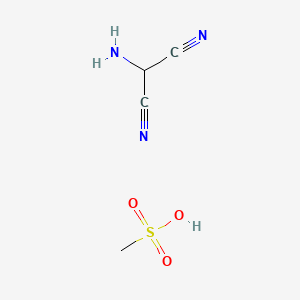

6-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] is a chemical compound with the molecular formula C12H14ClNO . It is also known as 6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride .

Molecular Structure Analysis

The molecular structure of 6-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] is characterized by a spirocyclic system, which is a type of cyclic system where two rings share a single atom . The compound has a bisbenzannulated [5,5]-spiroketals skeleton .Physical And Chemical Properties Analysis

The molecular weight of 6-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] is 260.16 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 259.0530695 g/mol .Scientific Research Applications

Sigma Ligands Affinity and Selectivity

- Moltzen et al. (1995) studied compounds related to "6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]" for their affinity and selectivity as sigma ligands. They found that structural factors significantly influence sigma 1/sigma 2 affinity and selectivity within this class of compounds. The research highlighted the importance of the N-substituent in these spiro-piperidines for both affinity and selectivity towards sigma binding sites (Moltzen, Perregaard, & Meier, 1995).

Potential CNS Agents

- Klioze et al. (1977) synthesized N-heteroatom derivatives of 3-phenylspiro[isobenzofuran-1,4'-piperidines] and reported their activity as antitetrabenazine, suggesting potential applications in the central nervous system. They found that compounds with a basic nitrogen atom displayed significant antitetrabenazine activity (Klioze, Bauer, & Geyer, 1977).

Diuretic and Antihypertensive Properties

- Another study by Klioze et al. (1978) synthesized N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and evaluated their diuretic and antihypertensive activities. They discovered that benzenesulfenamide 3 had significant diuretic and antihypertensive activity in rats, highlighting a potential application in treating hypertension (Klioze & Novick, 1978).

Neurokinin Receptor Antagonists

- Kubota et al. (1998) designed and synthesized a spiro-substituted piperidine compound, YM-35375, as a neurokinin receptor antagonist. Their research indicated that YM-35375 showed potent inhibitory activity against neurokinin-induced bronchoconstriction in guinea pigs, suggesting its potential as a lead compound for novel NK2 receptor antagonists or NK1-NK2 dual antagonists (Kubota et al., 1998).

Radioiodinated Ligand for Imaging

- Chen et al. (2010) synthesized and evaluated a radioiodinated spiropiperidine ligand, [125I]Spiro-I, as a potential SPECT tracer for imaging of σ1 receptors. The study provided insights into the potential use of this compound in specific receptor imaging, highlighting its specificity and selectivity (Chen et al., 2010).

properties

IUPAC Name |

5-chlorospiro[1H-2-benzofuran-3,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-10-2-1-9-8-15-12(11(9)7-10)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXXYKNXUHGGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(CO2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676402 | |

| Record name | 6-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] | |

CAS RN |

180160-93-4 | |

| Record name | 6-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

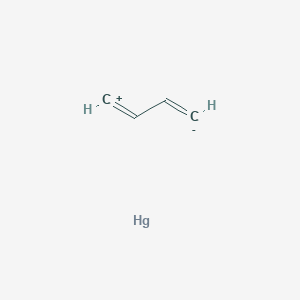

![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)